molecular formula C22H27FN2O5 B2802416 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide CAS No. 942010-77-7

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide

货号: B2802416
CAS 编号: 942010-77-7
分子量: 418.465
InChI 键: VNPWLYUYPBSKCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide core linked to a substituted ethylamine moiety containing a 4-fluorophenyl group and a morpholine ring. The trimethoxybenzamide scaffold is a common pharmacophore in medicinal chemistry due to its ability to interact with biological targets such as tubulin or kinases .

Key structural features include:

  • 3,4,5-Trimethoxybenzamide group: Provides electron-rich aromaticity and hydrogen-bonding capacity via the amide and methoxy groups.
  • Morpholinoethyl side chain: Enhances solubility and modulates pharmacokinetic properties.

属性

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)22(26)24-14-18(25-8-10-30-11-9-25)15-4-6-17(23)7-5-15/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWLYUYPBSKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Substituents / Modifications Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity (if reported) Reference
Target Compound Morpholinoethyl, 4-fluorophenyl Not reported Inferred: IR ~1660–1680 cm⁻¹ (C=O), NMR δ 3.7–3.9 ppm (OCH₃), δ 7.2–7.6 ppm (aromatic H) Hypothesized: Tubulin inhibition
N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide Dimethylaminoethyl, 4-fluorophenyl 209–211 IR: NH (3278 cm⁻¹), C=O (1667 cm⁻¹); NMR: δ 3.74–3.87 ppm (OCH₃) Cataloged for research use [13]
Compound 4a () o-Tolylamino, furan-2-yl 222–224 IR: NH (3278 cm⁻¹), C=O (1667 cm⁻¹); NMR: δ 6.61–7.81 ppm (furan/aromatic H) Not reported [1]
Compound 2a () 3-Hydroxybenzoyl hydrazine, 3,4,5-trimethoxyphenyl 241–243 IR: NH (3278 cm⁻¹), C=O (1667 cm⁻¹); NMR: δ 7.35–7.62 ppm (aromatic H) In vitro cytotoxicity screening [2]
Compound 6a () 4-Chlorophenyl, furan-2-yl 209–211 NMR: δ 7.47–7.62 ppm (chlorophenyl H), δ 6.61–6.76 ppm (furan H) Antiproliferative activity (IC₅₀: 1–10 µM) [3]
Compound 6b () Coumarin-acrylamide hybrid, 4-fluorophenyl 238–240 IR: NH (3209 cm⁻¹), C=O (1638 cm⁻¹); NMR: δ 8.38 ppm (coumarin H) Cytotoxic (IC₅₀: 2.5 µM vs. MCF-7 cells) [5]

Functional Group Impact on Activity

Aminoethyl Side Chain Variations

  • Morpholino vs. Dimethylamino: Morpholine rings (as in the target compound) enhance solubility and metabolic stability compared to dimethylamino groups .
  • 4-Fluorophenyl vs.

Core Modifications

  • Furan vs.
  • Hydrazine Linkers : Compounds with hydrazine linkers (e.g., Compound 2a) demonstrate improved binding to tubulin’s colchicine site, as evidenced by β-tubulin polymerization assays .

Spectral and Analytical Data Trends

  • IR Spectroscopy : All analogs show characteristic C=O stretches (1638–1682 cm⁻¹) and NH vibrations (3150–3414 cm⁻¹), confirming amide/hydrazine functionality .
  • NMR Spectroscopy :
    • Methoxy protons (δ 3.7–3.9 ppm) are consistent across derivatives.
    • Aromatic protons vary based on substituents: δ 7.2–7.6 ppm for fluorophenyl vs. δ 7.8–8.4 ppm for coumarin hybrids .

常见问题

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be standardized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including amide coupling and nucleophilic substitution. Key steps:

Amide bond formation : React 3,4,5-trimethoxybenzoic acid with ethyl chloroformate to activate the carboxyl group, followed by reaction with 2-(4-fluorophenyl)-2-morpholinoethylamine.

Morpholine incorporation : Use Buchwald-Hartwig amination or reductive amination under controlled pH (7–9) to introduce the morpholine moiety .

  • Critical parameters : Solvent choice (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalyst selection (e.g., HOBt/EDCI for coupling efficiency) .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) by NMR and mass spectrometry .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • Stability assays :
  • Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC. The benzamide core is stable at neutral pH but hydrolyzes under strong acidic/basic conditions due to cleavage of the amide bond .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Trimethoxy groups enhance thermal stability compared to non-substituted analogs .
  • Data interpretation : Degradation products (e.g., free morpholine or fluorophenyl fragments) should be identified using LC-MS .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer:
  • Target identification : Prioritize assays based on structural analogs:
  • Kinase inhibition : Screen against CDK2 or EGFR due to the trimethoxybenzamide scaffold’s affinity for ATP-binding pockets .
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 µM indicate promising cytotoxicity .
  • Counter-screening : Test selectivity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer:
  • Modification strategies :
Position Modification Impact on Activity Reference
Morpholine ringReplace with piperazineAlters solubility and target affinity
4-FluorophenylSubstitute with Cl or CF₃Enhances lipophilicity and membrane permeability
Trimethoxy groupsRemove one methoxyReduces steric hindrance for target binding
  • Validation : Synthesize analogs, compare IC₅₀ values, and perform molecular docking to correlate structural changes with binding energy .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer:
  • Troubleshooting steps :

Assay standardization : Ensure consistent cell passage number, serum concentration, and incubation time.

Orthogonal assays : Confirm cytotoxicity via Annexin V/PI staining (apoptosis) and clonogenic assays (long-term proliferation) .

Metabolic stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) to rule out degradation artifacts .

  • Case study : Discrepancies in MCF-7 cytotoxicity may arise from variations in estrogen receptor status; validate ERα/ERβ expression in cell batches .

Q. How can the compound’s mechanism of action be elucidated when preliminary data suggest polypharmacology?

  • Methodological Answer:
  • Multi-omics profiling :
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related Bcl-2 family).
  • Proteomics : SILAC-based quantification to detect kinase substrate phosphorylation changes .
  • Target deconvolution : Use affinity chromatography with a biotinylated probe of the compound, followed by pull-down assays and LC-MS/MS to identify binding partners .

Q. What strategies mitigate off-target effects observed in in vivo models?

  • Methodological Answer:
  • Pharmacokinetic optimization :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce premature metabolism .
  • Formulation : Encapsulate in PEGylated liposomes to enhance tumor targeting via EPR effect .
  • Toxicogenomics : Perform microarray analysis on liver/kidney tissues to identify off-target gene networks and adjust dosing regimens .

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